2-(3-aminopropoxy)oxane
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Overview
Description
2-(3-aminopropoxy)oxane, also known as 3-(tetrahydro-2H-pyran-2-yloxy)-1-propanamine, is a versatile chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of an oxane (tetrahydropyran) ring attached to a propanamine chain, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminopropoxy)oxane typically involves the reaction of 3-chloropropan-1-amine with tetrahydropyran-2-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the oxane group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3-aminopropoxy)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
2-(3-aminopropoxy)oxane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-aminopropoxy)oxane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its oxane ring provides stability and enhances its reactivity in certain reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2-ethylhexoxy)propan-1-amine: A primary aliphatic amine with similar structural features but different functional groups.
1,3-bis(aryloxy)propan-2-amines: Compounds with similar backbone structures but different substituents on the aromatic rings.
Uniqueness
2-(3-aminopropoxy)oxane is unique due to its oxane ring, which imparts specific chemical properties and reactivity. This makes it valuable for applications where stability and reactivity are crucial, such as in drug discovery and material synthesis.
Properties
IUPAC Name |
3-(oxan-2-yloxy)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINDPKDQUUUYJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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